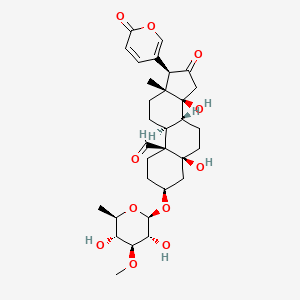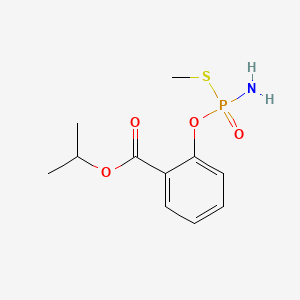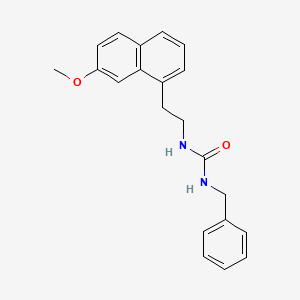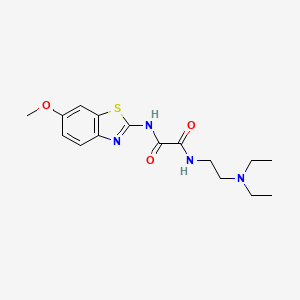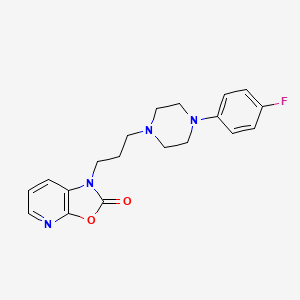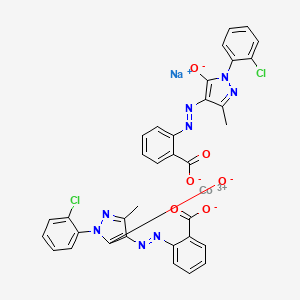
Sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Acid Yellow 220 and is used extensively in the dyeing industry, particularly for wool, silk, and nylon . The compound’s unique structure allows it to form stable complexes with various substrates, making it a valuable component in various industrial applications.
Méthodes De Préparation
The synthesis of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves several steps:
Starting Materials: The primary raw materials include 2-[[3-[(2Z)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonyl]amino]benzoic acid and 2’-chloroacetoacetanilide.
Reaction Conditions: The synthesis typically involves azo coupling reactions under controlled pH and temperature conditions.
Industrial Production: On an industrial scale, the production involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) undergoes various chemical reactions:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite.
Applications De Recherche Scientifique
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) has several scientific research applications:
Mécanisme D'action
The mechanism of action of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves its ability to form stable complexes with various substrates. The azo group in the compound can participate in electron transfer reactions, making it useful in various redox processes . The cobalt center plays a crucial role in stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) can be compared with other similar compounds such as:
Acid Yellow 59: Another azo dye used in the textile industry, but with different spectral properties.
Acid Orange 144: Similar in application but differs in its chemical structure and color properties.
Lanaset Yellow 2R: Part of the Lanaset series of dyes, known for its excellent dyeing properties on wool and silk.
These comparisons highlight the unique properties of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-), particularly its stability and vibrant color, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
93964-86-4 |
|---|---|
Formule moléculaire |
C34H22Cl2CoN8NaO6 |
Poids moléculaire |
791.4 g/mol |
Nom IUPAC |
sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;cobalt(3+) |
InChI |
InChI=1S/2C17H13ClN4O3.Co.Na/c2*1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;;/h2*2-9,23H,1H3,(H,24,25);;/q;;+3;+1/p-4 |
Clé InChI |
NAPSSNQXOUKLPQ-UHFFFAOYSA-J |
SMILES canonique |
CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



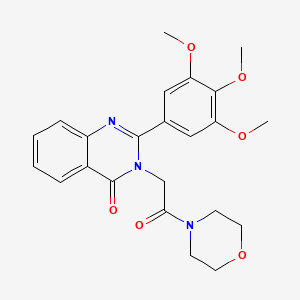


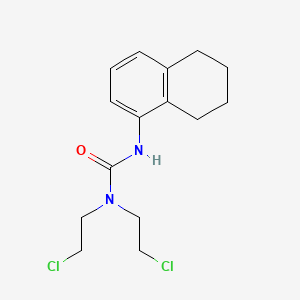
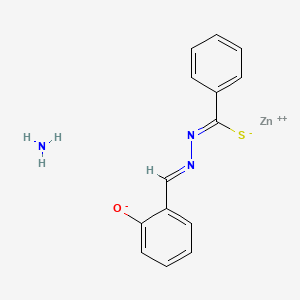
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
